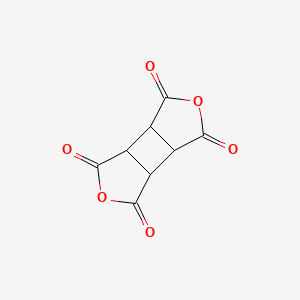

1,2,3,4-Cyclobutanetetracarboxylic dianhydride

Vue d'ensemble

Description

CBDA is a cycloaliphatic dianhydride . It can produce low-color polymer films, especially when used in combination with fluorine-containing co-monomers . It has a high melting point of over 300°C due to its rigid structure .

Synthesis Analysis

CBDA can be synthesized from cyclobutanetetracarboxylic acid . The acid is added to acetic anhydride, stirred and heated to 100 °C for 24 h under nitrogen protection. After cooling and filtering, the filter cake is added with acetone and heated to reflux. After cooling and filtering again, the product is rinsed with acetone and dried to obtain CBDA .Molecular Structure Analysis

The configuration of CBDA was determined by X-ray analysis to be cis–trans–cis . It forms a cobalt (II) complex under hydrothermal conditions .Chemical Reactions Analysis

CBDA was used to synthesize polyimide films and poly (amic acid) having liquid crystal alignment layers . It can also react with a methacrylic acid derivative to produce a photoresponsive polymer .Physical And Chemical Properties Analysis

CBDA is a solid substance with a high melting point of over 300°C . It can produce low-color polymer films, especially when used in combination with fluorine-containing co-monomers .Applications De Recherche Scientifique

Preparation of Polyimide Films

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is used in the synthesis of polyimide films. These films are known for their excellent thermal resistance and transparency . They are colorless, which makes them suitable for practical applications in the field of polymer engineering .

Use in Liquid-Crystal Displays

Polyimide films derived from CBDA are used in liquid-crystal displays. The films obtained from CBDA and aromatic diamines have a high percent transmission of light, ranging from 81.5 to 85.8% . This makes them ideal for high-quality display materials .

Synthesis of Biologically Active Molecules

CBDA is used in the preparation of biologically and pharmacologically active molecules . However, the specific types of molecules and their applications are not detailed in the sources.

Preparation of Photosensitive Polyimide Material

CBDA is used in the preparation of photosensitive polyimide material for high-performance organic thin-film transistors . These materials are used in various electronic devices.

Use in Microflow Synthesis

CBDA is used in continuous microflow synthesis of dimethyl-substituted cyclobutanetetracarboxylic dianhydrides . This process is part of flow chemistry, which is an important area of research in chemical synthesis .

Preparation of Gold Colloids

1,2,3,4-Cyclobutanetetracarboxylic acid, a related compound, is used as a capping ligand in the preparation of gold colloids . These colloids have various applications in areas like catalysis and medicine .

Mécanisme D'action

- Its role likely involves participating in chemical reactions to form polymeric structures, such as polyimide films and liquid crystal alignment layers .

- The resulting changes involve the creation of covalent bonds, which contribute to the formation of polymer networks .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Orientations Futures

CBDA has been used to synthesize polyimide films and poly (amic acid) having liquid crystal alignment layers . These materials have excellent high-temperature resistance, mechanical strength, and superior electrical/insulating properties . Therefore, CBDA and its derivatives have potential applications in the field of polymer engineering .

Propriétés

IUPAC Name |

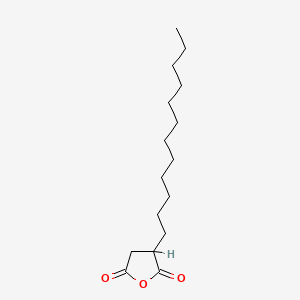

4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYCECQIOXZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196058 | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4415-87-6, 4411-19-2 | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of CBDA?

A1: The molecular formula of CBDA is C8H6O6, and its molecular weight is 202.12 g/mol.

Q2: Does CBDA exhibit any unique structural features compared to other dianhydrides?

A2: Yes, CBDA possesses a unique cyclobutane ring structure, contributing to the low coefficient of thermal expansion (CTE) observed in its derived polymers [, , , ].

Q3: What spectroscopic data is available to characterize CBDA?

A3: CBDA can be characterized using various spectroscopic techniques, primarily Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. FTIR reveals characteristic peaks for the anhydride groups and the cyclobutane ring, while NMR provides detailed information about the carbon and hydrogen atoms in the molecule [, , , ].

Q4: How does CBDA contribute to the solubility of its derived polymers?

A4: While CBDA itself may have limited solubility, its incorporation into polymer backbones, particularly polyimides, can significantly influence solubility. For instance, CBDA-based PIs incorporating fluorinated aromatic diamines have demonstrated enhanced solubility in various organic solvents [, ].

Q5: How does CBDA impact the thermal stability of its derived polymers?

A5: CBDA generally contributes to good thermal stability in its derived polymers. For example, PIs synthesized from CBDA and various diamines have shown high thermal decomposition temperatures, often exceeding 400°C [, , , ].

Q6: How does the steric structure of CBDA influence the properties of derived polyimides?

A6: The rigid and compact cyclobutane ring in CBDA significantly impacts the polymer chain conformation and packing, ultimately influencing properties such as CTE, glass transition temperature (Tg), and solubility. This impact is evident when comparing CBDA-based PIs with those derived from other dianhydrides with different steric structures [, , ].

Q7: What are the advantages of using CBDA in synthesizing polyimides for optoelectronic applications?

A7: CBDA-based PIs often exhibit excellent optical transparency, particularly in the visible light region, making them suitable for optoelectronic applications. This transparency, combined with their high thermal stability and often low CTE, makes them ideal for applications requiring demanding thermal and optical properties [, , ].

Q8: Are there any challenges associated with using CBDA in polymer synthesis?

A8: Yes, polymerization with CBDA can be challenging due to potential salt formation with certain diamines, impacting molecular weight and reaction time. This challenge is particularly prominent with trans-1,4-cyclohexanediamine (t-CHDA) and can be addressed by controlled heating methods during polymerization [, ].

Q9: What types of polymers are commonly synthesized using CBDA?

A9: CBDA is widely employed in synthesizing high-performance polyimides, particularly for applications demanding low CTE, high Tg, and good optical transparency. It is also used in preparing poly(amic acid)s (PAAs), the precursors to polyimides [, , , , , , ].

Q10: Can CBDA be used in synthesizing polymers other than polyimides?

A10: Yes, CBDA has been explored in the synthesis of other polymers, including poly(ether-benzoxazole)s (PEBOs), polyimidosiloxanes (APISiOs), and poly(pyridine–imide)s [, , ].

Q11: How does CBDA influence the properties of photo-crosslinkable poly(amic acid ester)s (PAEs)?

A11: CBDA contributes to the thermal stability and photosensitivity of PAEs. For example, PAEs synthesized from CBDA, 4,4′-diaminodiphenyl ether, and a photosensitive component have shown good resolution after photolithography and high thermal stability in the final cured polyimide films [, ].

Q12: Can CBDA be used to modify existing polymers?

A12: Yes, while not as common as its use in de novo polymer synthesis, CBDA can be employed for polymer modification. For instance, it has been used to create dynamic covalent bonds in aliphatic polyester elastomers, enabling reprocessability and tunable mechanical properties [].

Q13: How does the incorporation of CBDA influence the liquid crystal (LC) alignment properties of polyimides?

A13: CBDA plays a crucial role in controlling the pretilt angle of LC molecules in LC alignment layers. This influence is attributed to the specific interactions between the CBDA-derived PI surface and the LC molecules, which can be further tuned by modifying the PI structure or adding specific additives [, , ].

Q14: Have there been any computational studies conducted on CBDA and its derived polymers?

A14: Yes, computational chemistry methods, such as density functional theory (DFT) calculations, have been employed to study the electronic structure, optical properties, and thermal stability of CBDA-based polymers [, , ].

Q15: How do structure-activity relationship (SAR) studies inform the design of CBDA-based polymers?

A15: SAR studies are crucial for understanding how modifications to the CBDA structure or the co-monomers impact the final polymer properties. This knowledge allows for the rational design of polymers with tailored characteristics, such as enhanced solubility, tailored CTE, or specific optical properties [, , , , , ].

Q16: Is there any information available on the environmental impact and degradation of CBDA and its derived polymers?

A16: While specific data on CBDA's environmental impact might be limited, research on related cycloaliphatic compounds suggests potential biodegradability []. Further research is needed to assess the environmental fate and potential ecotoxicological effects of CBDA and its derived polymers [].

Q17: Are there any strategies for recycling or managing the waste generated from CBDA-based polymers?

A17: Research into the recycling and waste management of CBDA-based polymers is ongoing. Potential strategies include exploring chemical recycling methods to depolymerize the materials and recover monomers, as well as developing biodegradable or compostable analogs [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.